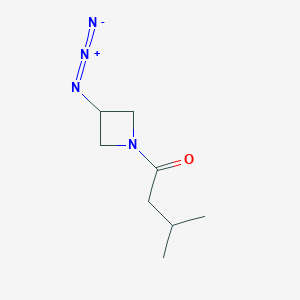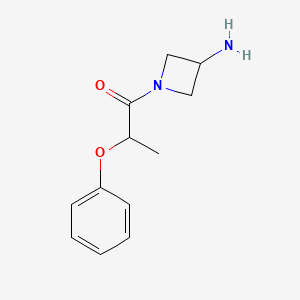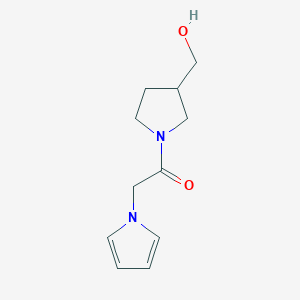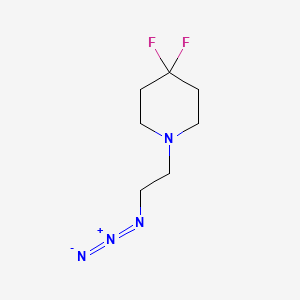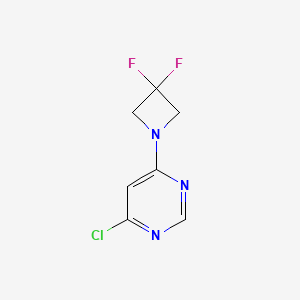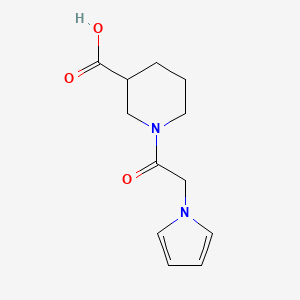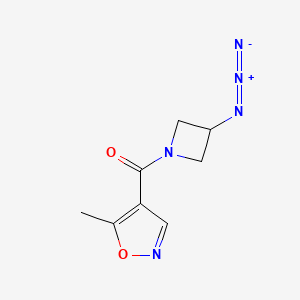
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C8H9N5O2 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has led to the synthesis of compounds containing the 5-methylisoxazole motif, which is structurally related to the mentioned chemical, demonstrating its role in the development of new chemical entities. For instance, the synthesis and crystallographic analysis of compounds containing 5-methylisoxazole and triazole derivatives have been reported, highlighting the chemical's relevance in creating new molecules with detailed structural characterization (Cao et al., 2010).
Anticonvulsant Activity
Compounds synthesized from structures including elements of the specified chemical have been evaluated for their anticonvulsant activities. Studies have correlated the structural features of these compounds with their biological activities, providing insights into the design of new anticonvulsant agents (Jackson et al., 2012).
Antimicrobial and Anticancer Potential
Research on derivatives incorporating features of the chemical of interest has shown significant antimicrobial and anticancer activities. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and found to exhibit higher anticancer activity compared to reference drugs in some cases, as well as good to excellent antimicrobial activity (Hafez et al., 2016).
Enzyme Inhibition Studies
Compounds related to the queried chemical structure have been designed, synthesized, and evaluated as selective inhibitors for specific enzymes such as acetylcholinesterase (AChE), demonstrating potential therapeutic applications in conditions like Alzheimer's disease. The study of arylisoxazole-phenylpiperazine derivatives has revealed compounds with potent AChE inhibitory activity (Saeedi et al., 2019).
Bioactivation and Metabolic Pathways
Investigations have also been conducted on the metabolic pathways and bioactivation processes of compounds containing isoxazole rings, which are structurally related to the compound of interest. These studies contribute to understanding the metabolic fate and potential toxicological implications of such compounds in biological systems (Yu et al., 2011).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(2-10-15-5)8(14)13-3-6(4-13)11-12-9/h2,6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKHOBWWMIBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
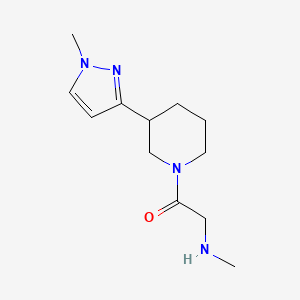
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)
